Tetrabutylammonium sulfamate

Overview

Description

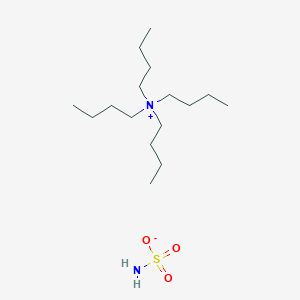

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . Tetrabutylammonium sulfamate is a lipophilic sulfamate that can be useful for many purposes, such as the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .

Synthesis Analysis

Tetrabutylammonium-based compounds have been used in various synthesis processes. For instance, Tetrabutylammonium Bromide (TBAB) has been used in the synthesis of 2,4,5-triaryl imidazoles and in the synthesis of cellulose esters .

Molecular Structure Analysis

Tetrabutylammonium is a quaternary ammonium cation with the formula [N(C4H9)4]+ . The molecular weight of Tetrabutylammonium hydrogen sulfate, a similar compound, is 339.534 .

Chemical Reactions Analysis

Tetrabutylammonium-based compounds have been used in various chemical reactions. For instance, Tetrabutylammonium hydroxide (TBAH) has been used as a catalyst in the synthesis of fullerenol, a polyhydroxylated fullerene . This compound can be used in the synthesis of N-acyl sulfamates (amide N-sulfonates) from a carboxylic acid .

Physical And Chemical Properties Analysis

The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids were measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .

Scientific Research Applications

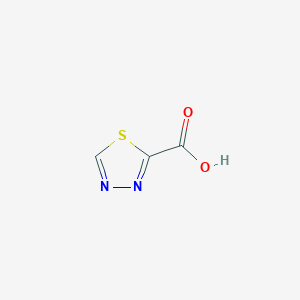

Synthesis of N-Substituted Sulfamates

Tetrabutylammonium sulfamate is utilized in a novel one-pot method for the synthesis of N-substituted sulfamates from carboxylic acids. This process involves di-tert-butyl dicarbonate and pyridine under mild conditions. The reaction has two competing pathways, with the desired sulfamate products formed in reactions with aliphatic and electron-deficient aromatic acid substrates. In contrast, symmetrical anhydride intermediates are observed with electron-neutral or electron-rich aromatic substrates (Rogers, Humphrey, Chiu, & Pei, 2008).

Hydrogen Sulfide Research

Tetrabutylammonium hydrosulfide (NBu4SH) is another derivative, playing a significant role in the study of hydrogen sulfide (H2S) and anion-binding in organic solutions. This compound provides a convenient and analytically pure source of HS(-) soluble in organic solution, facilitating the exploration of H2S's chemical mechanisms and its actions in various physiological processes (Hartle, Meininger, Zakharov, Tonzetich, & Pluth, 2015).

Electrochemical Behavior in Batteries

In the field of electrochemistry, tetrabutylammonium hydrogen sulfate, sharing similarities with this compound, has been studied for its impact on the electrochemical behavior of lead-acid batteries. This research focuses on hydrogen and oxygen evolution overpotential and anodic layer formation on battery grids, offering insights into the potential application of tetrabutylammonium compounds in battery technology (Rezaei & Taki, 2008).

Chromatographic Applications

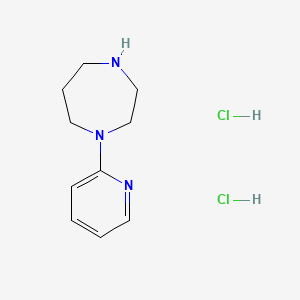

Tetrabutylammonium is used as a counterion in high-performance ion-pair partition chromatography for separating sulfonamides. This method is effective for a group of fourteen sulfa drugs, varying in pKA and hydrophobicity. By altering mobile phase composition, counterion composition, pH, and ionic strength, significant variations in separation and efficiency are achievable, highlighting tetrabutylammonium's versatility in chromatographic applications (Su, Hartkopf, & Karger, 1976).

Oxidation Reactions

Tetrabutylammonium periodate, a related compound, is effective in oxidizing various organic substances, such as alcohols, thiols, and thioethers, in the presence of Lewis acids in aprotic organic solvents. This capability demonstrates the broad range of tetrabutylammonium compounds in facilitating oxidation reactions in organic chemistry (Firouzabadi, Sardarian, & Badparva, 1996).

Mechanism of Action

Target of Action

Tetrabutylammonium sulfamate is a lipophilic sulfamate that has been found to interact with several targets. The primary targets of this compound are the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in various biological processes, including immune response and ion transport.

Mode of Action

It is known that the compound interacts with its targets, leading to changes in their function . The sulfamate moiety is essential for its pharmacodynamic properties .

Biochemical Pathways

Given its targets, it is likely that the compound influences pathways related to immune response and ion transport .

Result of Action

Given its targets, it is likely that the compound influences immune response and ion transport .

Safety and Hazards

Future Directions

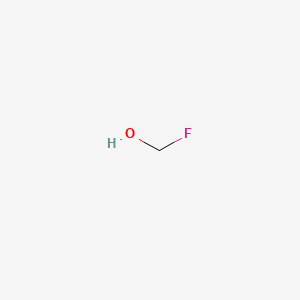

Tetrabutylammonium-based compounds have potential for future applications. For instance, semi-clathrate hydrates of quaternary onium salts, including tetrabutylammonium, have potential for use in gas separation and storage as well as for latent heat storage materials . Additionally, tetrabutylammonium fluoride has been found useful for the preparation of alkyl fluorides .

properties

IUPAC Name |

tetrabutylazanium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.H3NO3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXHZSNUJQJUFZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.NS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584992 | |

| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88144-23-4 | |

| Record name | N,N,N-Tributylbutan-1-aminium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)

![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B1602376.png)

![1-(2-Chloroethyl)-4-[3-(trifluoromethyl)phenyl]piperazine dihydrochloride](/img/structure/B1602380.png)